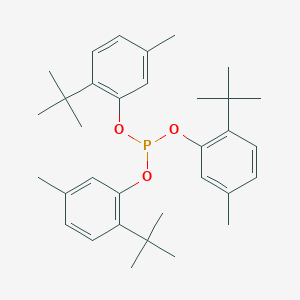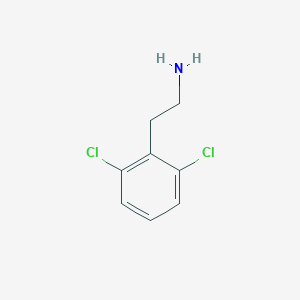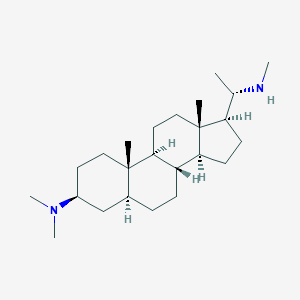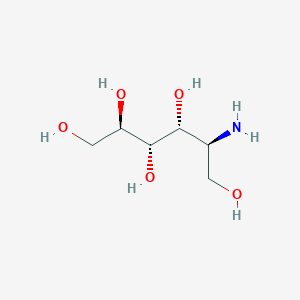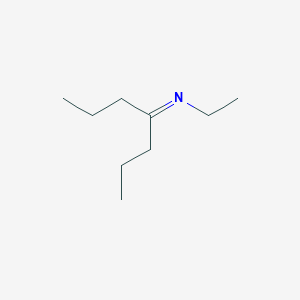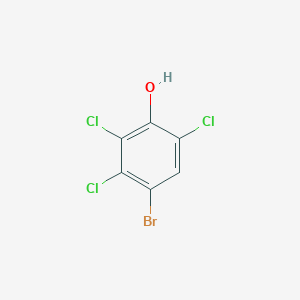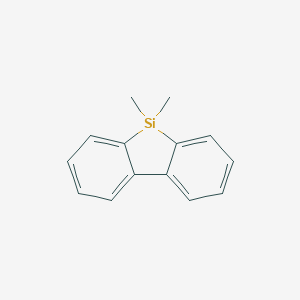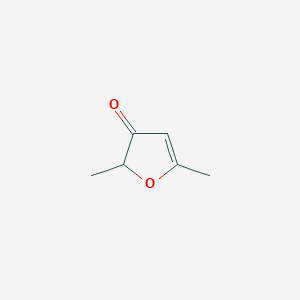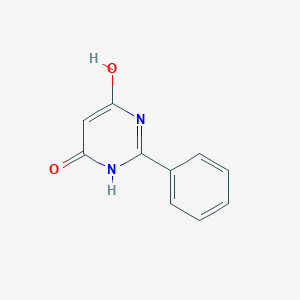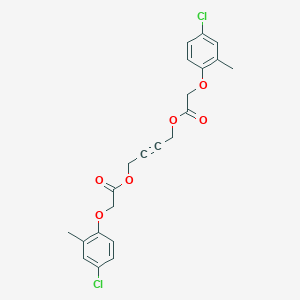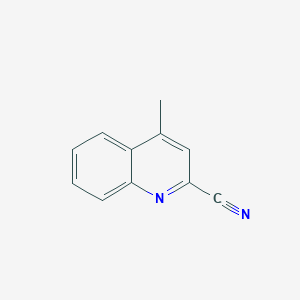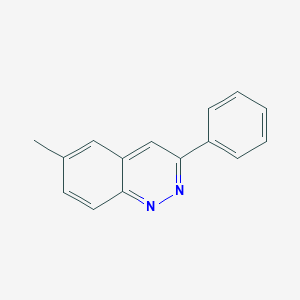
6-Methyl-3-phenylcinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-phenylcinnoline is an organic compound that belongs to the class of cinnolines. It is a heterocyclic aromatic compound that has a unique structure and properties. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-phenylcinnoline has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that 6-Methyl-3-phenylcinnoline can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions. In organic synthesis, this compound has been investigated for its potential as a starting material for the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-phenylcinnoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to bind to metal ions, which can lead to the formation of stable complexes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Methyl-3-phenylcinnoline have been investigated in various studies. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to bind to metal ions, which can lead to the formation of stable complexes. In vivo studies have shown that this compound can reduce the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methyl-3-phenylcinnoline in lab experiments include its unique structure and properties, its potential applications in various fields, and its availability. However, there are also limitations to using this compound in lab experiments. These limitations include its potential toxicity, its limited solubility in aqueous solutions, and the need for specialized equipment and techniques for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the scientific research of 6-Methyl-3-phenylcinnoline. These include the investigation of its potential as an anticancer agent, the development of new synthesis methods for this compound, the investigation of its potential as a fluorescent probe for the detection of metal ions, and the investigation of its potential as a starting material for the synthesis of other heterocyclic compounds. In addition, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 6-Methyl-3-phenylcinnoline can be achieved through various methods, including the Pictet-Spengler reaction, Friedländer synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aryl amine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst. These methods have been used to synthesize 6-Methyl-3-phenylcinnoline with good yields and purity.
Eigenschaften
CAS-Nummer |
10501-72-1 |
|---|---|
Produktname |
6-Methyl-3-phenylcinnoline |
Molekularformel |
C15H12N2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
6-methyl-3-phenylcinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-14-13(9-11)10-15(17-16-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
BJECKNUIDJVFRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=NN=C2C=C1)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=CC(=NN=C2C=C1)C3=CC=CC=C3 |
Synonyme |
6-Methyl-3-phenylcinnoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



